molecular formula C9H10BrN3O B12830964 1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one

1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one

Cat. No.: B12830964
M. Wt: 256.10 g/mol
InChI Key: MSYALHYCCNZZSU-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both a pyridine and an imidazolidinone ring. The presence of a bromine atom and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one typically involves the cyclization of acyclic precursors. One common method is the reaction of 5-bromo-6-methyl-2-aminopyridine with ethyl isocyanate under controlled conditions to form the imidazolidinone ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methylpyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substitu

Properties

Molecular Formula

C9H10BrN3O

Molecular Weight

256.10 g/mol

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H10BrN3O/c1-6-7(10)2-3-8(12-6)13-5-4-11-9(13)14/h2-3H,4-5H2,1H3,(H,11,14)

InChI Key

MSYALHYCCNZZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNC2=O)Br

Origin of Product

United States

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